The synthesis of [Arg8]-Vasotocin trifluoroacetate typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of a protected amino acid to a solid support resin. Commonly used coupling reagents include 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide, which facilitate the formation of peptide bonds between amino acids.
After constructing the peptide chain, deprotection steps are performed using a solution of piperidine in dimethylformamide to remove protective groups. The final cleavage from the resin is achieved using a mixture of trifluoroacetic acid, phenol, and triisopropylsilane, which allows for the release of the synthesized peptide into solution. The crude product is then purified through precipitation with diethyl ether and further purification steps may involve chromatographic techniques to achieve high purity levels suitable for biological assays .
The molecular structure of [Arg8]-Vasotocin trifluoroacetate can be described by its molecular formula with a molecular weight of approximately 1050.2 g/mol. The structure consists of a cyclic arrangement typical of nonapeptides, featuring disulfide bridges that stabilize its conformation. The presence of arginine at the eighth position influences its receptor binding affinity and biological activity, contributing to its role in physiological processes such as water retention and blood pressure regulation .
In terms of chemical reactivity, [Arg8]-Vasotocin trifluoroacetate can participate in various biochemical interactions typical for peptide hormones. These include binding to specific receptors on target cells, leading to signal transduction pathways that regulate physiological functions such as vasoconstriction and antidiuretic responses.
The compound can also undergo modifications through enzymatic reactions, including proteolytic cleavage by peptidases that may alter its activity or stability in biological systems. Understanding these reactions is crucial for developing therapeutic applications targeting vasopressin receptors .
The mechanism of action for [Arg8]-Vasotocin involves binding to specific vasotocin receptors located on cell membranes, which are coupled to intracellular signaling pathways such as phospholipase C activation leading to increased intracellular calcium levels. This process results in various physiological responses depending on the tissue type involved.
The physical properties of [Arg8]-Vasotocin trifluoroacetate include its solubility in polar solvents such as water and dimethyl sulfoxide due to its ionic nature stemming from the presence of arginine residues. The compound exhibits stability under physiological pH but may be sensitive to extreme conditions such as high temperatures or prolonged exposure to light.
[Arg8]-Vasotocin trifluoroacetate has several scientific applications primarily within pharmacology and biochemistry. It is used extensively in research involving neuropeptide signaling pathways and their roles in behavior, osmoregulation, and stress responses.
Additionally, due to its structural similarities with other vasopressin analogs, it serves as a model compound for developing drugs aimed at treating conditions such as diabetes insipidus or other disorders related to fluid balance regulation. Its study also contributes to understanding evolutionary biology concerning vertebrate hormone systems .
[Arg⁸]-Vasotocin (AVT) represents the phylogenetically ancestral nonapeptide in the vasopressin/oxytocin superfamily, serving as the evolutionary precursor to both mammalian arginine vasopressin (AVP) and oxytocin (OXT). This molecular conservation spans over 600 million years, with AVT identified as the principal neurohypophyseal peptide in cyclostomes (e.g., lampreys), chondrichthyes, osteichthyes, amphibians, reptiles, and birds [1] [7]. The peptide shares a conserved cyclic structure characterized by a disulfide bridge between cysteine residues at positions 1 and 6, and a C-terminal amidation (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) [7]. This structural stability underpins its functional resilience across vertebrate lineages.
Molecular evolutionary analyses reveal that AVT gene duplication events gave rise to distinct vasopressin-like and oxytocin-like lineages. The first duplication occurred prior to the divergence of gnathostomes, followed by lineage-specific diversification:
Table 1: Evolutionary Diversity of Nonapeptides in Vertebrates
Taxonomic Group | Vasopressin-like Peptide | Oxytocin-like Peptide | Key Structural Variations |
---|---|---|---|
Cyclostomes | [Arg⁸]-Vasotocin | Absent | None |
Teleost Fishes | [Arg⁸]-Vasotocin | Isotocin ([Ser⁴,Ile⁸]-OXT) | Position 4: Gln→Ser; Position 8: Arg→Ile |
Amphibians/Reptiles | [Arg⁸]-Vasotocin | Mesotocin ([Ile⁸]-OXT) | Position 8: Arg→Ile |
Birds | [Arg⁸]-Vasotocin | Mesotocin ([Ile⁸]-OXT) | Position 8: Arg→Ile |
Mammals | Arginine Vasopressin | Oxytocin | Position 3: Ile→Phe (AVP); Position 8: Arg→Leu (OXT) |
Receptor co-evolution parallels ligand diversification. AVT receptors in non-mammalian vertebrates exhibit homology to mammalian V1a, V1b, V2, and OTR subtypes, with ligand-receptor interactions conserved despite sequence variations. For instance, the white sucker (Catostomus commersoni) AVT receptor (435 amino acids) couples to the inositol phosphate/calcium pathway when expressed in Xenopus oocytes, mirroring mammalian V1-type receptor signaling [1].
The neuroanatomical organization of AVT neurons displays both conserved features and taxon-specific adaptations across non-mammalian vertebrates. AVT synthesis occurs predominantly in hypothalamic neurosecretory neurons, with projections extending to the neurohypophysis for systemic release, and to limbic regions for neuromodulatory functions.
Hypothalamic Nuclei and Projection Pathways:
Table 2: Distribution of AVT Receptor Subtypes in Non-Mammalian Vertebrate Brains
Receptor Subtype | Taxon | CNS Localization | Peripheral Expression |
---|---|---|---|
V1a-type | Newt (Cynops pyrrhogaster) | Olfactory bulb, pallium, amygdala, preoptic area, hypothalamus, tegmentum, medulla | Vascular smooth muscle, liver |
V2-type | Newt | Medial pallium, amygdala, paraphysis (cerebrospinal fluid production site) | Kidney collecting ducts |
V3/V1b-type | Newt | Dorsal hypothalamic nucleus, raphe nuclei, pituitary corticotropes | Anterior pituitary (ACTH cells) |
VT4 | Birds | Septal nuclei, nucleus taeniae | Oviduct (egg-laying regulation) |
Receptor Neuroanatomy:In situ hybridization and immunohistochemical studies in the Japanese fire-bellied newt (Cynops pyrrhogaster) reveal distinct receptor subtype distributions:
This compartmentalization enables specialized functions: hypothalamic AVT for neuroendocrine regulation, and forebrain AVT for behavioral modulation via receptor subtype-specific signaling.
AVT systems in non-mammalian vertebrates exhibit functional parallels with mammalian AVP/OXT pathways across three physiological domains: fluid homeostasis, reproduction, and social behavior. These conserved functions validate AVT as the functional ortholog of both mammalian AVP and OXT.
Osmoregulation and Cardiovascular Function:AVT serves as the primary antidiuretic hormone in non-mammals, acting through renal V2-type receptors in birds and amphibians. In teleosts, it regulates ion transport via branchial V1a-type receptors and glomerular filtration through tubular V2-like receptors [1] [7]. The hormone’s vasopressor activity is conserved, with AVT injection inducing vasoconstriction in avian and reptilian vascular beds through V1a receptors on smooth muscle. Notably, the AVT-V1a signaling pathway utilizes calcium-dependent (PLC-IP₃) transduction mechanisms identical to mammalian systems [1].
Reproductive Physiology:
Behavioral Modulation:AVT’s behavioral actions display evolutionarily conserved principles with context-dependent effects:
Table 3: Functional Equivalences of AVT and Mammalian Nonapeptides
Physiological Function | AVT Actions in Non-Mammals | Mammalian Equivalent |
---|---|---|
Osmoregulation | V2-receptor mediated antidiuresis; V1a-mediated ionocyte activation in gills | AVP-V2 renal water reabsorption; AVP-V1a vasoconstriction |
Reproductive Behavior | Facilitation of male courtship calls (birds, anurans) | OXT-mediated pair bonding in prairie voles |
Stress Response | V1b-receptor mediated ACTH potentiation (birds, fish) | AVP-V1b potentiation of CRH effects on ACTH |
Parturition/Oviposition | Uterine/oviduct contraction via V1a receptors | OXT-mediated uterine contraction |
Social Aggression | Context-dependent modulation (territorial suppression, colonial enhancement) | AVP-V1a modulation of intermale aggression |
The functional duality of AVT (osmoregulatory vs. social behavioral roles) mirrors the specialization of AVP and OXT in mammals. This suggests that gene duplication events enabled subfunctionalization, where ancestral AVT lineages partitioned vasopressin-like (osmoregulatory) and oxytocin-like (socioreproductive) roles into separate peptides and receptor systems in mammals [3] [8]. The conservation extends to molecular signaling, with AVT-V1b receptors potentiating CRH-stimulated ACTH release in avian and amphibian pituitaries, directly paralleling the AVP-V1b role in mammalian stress axes [4] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8